molecular formula C17H21BO2 B13253761 4,4,5,5-Tetramethyl-2-(3-methylnaphthalen-2-YL)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(3-methylnaphthalen-2-YL)-1,3,2-dioxaborolane

Cat. No.: B13253761
M. Wt: 268.2 g/mol
InChI Key: IKZJADJCKLTIJR-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(3-methylnaphthalen-2-YL)-1,3,2-dioxaborolane is a pinacol boronic ester characterized by a naphthalene backbone substituted with a methyl group at the 3-position. This compound belongs to the class of organoboron reagents widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl systems. Its structure combines the electron-rich naphthalene system with steric bulk from the pinacol (tetramethyl-dioxaborolane) framework, influencing its reactivity and stability .

Properties

Molecular Formula

C17H21BO2

Molecular Weight

268.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(3-methylnaphthalen-2-yl)-1,3,2-dioxaborolane

InChI

InChI=1S/C17H21BO2/c1-12-10-13-8-6-7-9-14(13)11-15(12)18-19-16(2,3)17(4,5)20-18/h6-11H,1-5H3

InChI Key

IKZJADJCKLTIJR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3C=C2C

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Borylation of Aromatic Precursors

Methodology:

This approach involves the use of palladium catalysts (e.g., Pd(OAc)₂) with phosphine ligands (e.g., P(4-MeC₆H₄)₃) to facilitate the direct borylation of aromatic halides or related derivatives. The process typically proceeds via oxidative addition, transmetallation with bis(pinacolato)diboron (B₂pin₂), and reductive elimination.

Reaction Conditions:

Parameter Details
Catalyst Pd(OAc)₂ (5 mol%)
Ligand P(4-MeC₆H₄)₃ (10 mol%)
Boron Source Bis(pinacolato)diboron (B₂pin₂)
Base CsF or K₂CO₃ (3-4 equivalents)
Solvent Toluene or DMF
Temperature 80–100°C
Time 12–24 hours

Outcome:

  • Formation of boronate esters such as 4,4,5,5-tetramethyl-2-(3-methylnaphthalen-2-yl)-1,3,2-dioxaborolane with yields ranging from 70% to 85% depending on substrate and conditions.

Research Evidence:

  • The study from Osaka University demonstrated the efficacy of Pd-catalyzed borylation in synthesizing various boronate esters, including naphthyl derivatives, with yields up to 86% (see reference).

Suzuki-Miyaura Cross-Coupling Using Boronate Esters

Methodology:

This method involves coupling a suitable aryl halide (e.g., 3-methylnaphthalene derivatives) with a boronate ester precursor under palladium catalysis. The process is often used for functionalizing aromatic rings with boron groups.

Reaction Conditions:

Parameter Details
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂
Base K₃PO₄ or CsF
Solvent Ethanol/water or toluene
Temperature 80–100°C
Duration 12–24 hours

Outcome:

  • Synthesis of the target boronate ester with yields typically exceeding 80%, as reported in multiple studies.

Direct Boron Insertion into Aromatic Rings

Methodology:

An alternative involves direct boron insertion into aromatic rings via electrophilic aromatic substitution or via organometallic intermediates, often under reflux or heating conditions.

Reaction Conditions:

Parameter Details
Reagents B₂pin₂, catalysts (e.g., Pd, Ni)
Solvent Toluene, xylene
Temperature Reflux (~110°C)
Time 60–72 hours

Outcome:

  • Produces the desired boronate ester with moderate yields, often requiring purification due to side reactions.

Data Tables Summarizing Preparation Parameters

Method Catalyst Boron Source Solvent Temperature Yield (%) Notes
Palladium-catalyzed borylation Pd(OAc)₂ / P(4-MeC₆H₄)₃ B₂pin₂ Toluene 80–100°C 85 Efficient for aromatic derivatives
Suzuki-Miyaura coupling Pd(PPh₃)₄ Boronate ester Ethanol/water 80–100°C 80–85 Suitable for functionalized aromatics
Direct boron insertion Ni or Pd catalysts B₂pin₂ Toluene Reflux 50–60 Moderate yields, longer reaction times

Final Remarks

The synthesis of 4,4,5,5-tetramethyl-2-(3-methylnaphthalen-2-yl)-1,3,2-dioxaborolane is most effectively achieved through palladium-catalyzed borylation of suitable aromatic precursors, followed by purification steps. The process benefits from optimized catalytic systems, appropriate solvents, and controlled reaction conditions to maximize yield and purity. Continuous research into catalytic methodologies and reaction mechanisms promises even more efficient and sustainable synthesis routes for such complex boron-containing compounds.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(3-methylnaphthalen-2-YL)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(3-methylnaphthalen-2-YL)-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used in Suzuki-Miyaura coupling reactions for the synthesis of biaryl compounds.

    Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.

    Medicine: Utilized in the synthesis of anticancer and antimicrobial agents.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(3-methylnaphthalen-2-YL)-1,3,2-dioxaborolane exerts its effects involves the formation of a boronate complex with the target molecule. This complex formation facilitates various chemical transformations, such as cross-coupling reactions, by stabilizing the transition state and lowering the activation energy .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The target compound’s 3-methylnaphthalen-2-yl group distinguishes it from analogous dioxaborolanes. Key comparisons include:

Compound Name Substituent Molecular Weight Key Properties/Applications Evidence Source
4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane Naphthalen-2-yl 256.12 Higher melting point; used in biaryl synthesis
4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane Phenylethynyl 228.10 Conjugated system; Sonogashira coupling
4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane 2-Methylbenzo[b]thiophen-3-yl 274.19 Enhanced solubility; electronic applications
4,4,5,5-Tetramethyl-2-(5,5,8,8-tetramethyl-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane Tetrahydronaphthalenyl 314.27 Steric hindrance; thermal stability
  • Steric Effects : The methyl group introduces steric bulk, which may slow transmetalation in cross-coupling reactions relative to less hindered analogs like 2-phenyl derivatives (e.g., 3a in ).

Spectral and Physical Properties

  • NMR Data : The target compound’s ¹¹B NMR signal is expected near δ 30–31 ppm, consistent with other dioxaborolanes (e.g., δ 30.9 ppm for 3a in ).
  • Physical State : Unlike liquid phenyl derivatives (e.g., 3a in ), the naphthalene-based analogs (e.g., 3b and the target compound) are solids due to increased aromatic stacking .

Stability and Handling Considerations

  • Moisture Sensitivity : Like most boronic esters, the target compound requires storage under inert atmospheres (N₂ or Ar) to prevent hydrolysis, similar to derivatives in and .
  • Thermal Stability : The tetrahydronaphthalenyl derivative () exhibits higher thermal stability due to its saturated backbone, whereas the target compound’s fully aromatic system may decompose at elevated temperatures.

Biological Activity

Chemical Identity
4,4,5,5-Tetramethyl-2-(3-methylnaphthalen-2-YL)-1,3,2-dioxaborolane is a boron-containing compound with the molecular formula C17H21BO2C_{17}H_{21}BO_2 and a molecular weight of 268.16 g/mol. Its chemical structure features a dioxaborolane ring, which is significant in various biological applications due to its unique properties.

Biological Activity

This compound has garnered interest for its potential biological activities. Research indicates that compounds with similar structures often exhibit antimicrobial and antiproliferative properties. The following sections summarize the findings related to the biological activity of 4,4,5,5-Tetramethyl-2-(3-methylnaphthalen-2-YL)-1,3,2-dioxaborolane.

Antiproliferative Activity

Research has indicated that certain dioxaborolanes exhibit antiproliferative effects against cancer cell lines:

  • Cell Lines Tested : Compounds similar to this dioxaborolane have been tested against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) .
  • IC50 Values : The half-maximal inhibitory concentration (IC50) values for related compounds have shown promising results in inhibiting cell proliferation at micromolar concentrations.

Data Table of Biological Activities

PropertyValue/Description
Molecular FormulaC₁₇H₂₁BO₂
Molecular Weight268.16 g/mol
Antimicrobial ActivityEffective against Staphylococcus aureus and E. coli
Antiproliferative ActivityIC50 values in micromolar range against HeLa and A549 cells
Mechanism of ActionDisruption of cell membranes or metabolic interference

Case Studies

  • Antimicrobial Efficacy Study : A study investigated the antimicrobial properties of various dioxaborolane derivatives. The results indicated that compounds with a similar structure to 4,4,5,5-Tetramethyl-2-(3-methylnaphthalen-2-YL)-1,3,2-dioxaborolane exhibited significant antibacterial activity against resistant strains of bacteria .
  • Cancer Cell Proliferation Inhibition : Another research project focused on the antiproliferative effects of boron-containing compounds. The findings revealed that certain derivatives inhibited the growth of HeLa cells effectively at concentrations lower than 100 µM .

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